molecular formula C16H20I3NO4 B14705104 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)hexanoic acid CAS No. 24340-20-3

2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)hexanoic acid

Cat. No.: B14705104
CAS No.: 24340-20-3
M. Wt: 671.05 g/mol
InChI Key: DIIHDKBJJVQEQA-UHFFFAOYSA-N
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Description

2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)hexanoic acid is a complex organic compound that features a phenoxy group substituted with iodine atoms and an ethylacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)hexanoic acid typically involves multiple steps One common approach is to start with the iodination of a phenol derivative to introduce the iodine atoms at the 2, 4, and 6 positionsFinally, the hexanoic acid moiety is attached via esterification or amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts and solvents are carefully selected to optimize each step of the synthesis, and purification techniques such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce deiodinated phenoxy derivatives .

Scientific Research Applications

2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)hexanoic acid involves its interaction with specific molecular targets. The iodine atoms in the compound can interact with electron-rich sites in biomolecules, leading to changes in their structure and function. The ethylacetamido group can form hydrogen bonds with proteins, affecting their activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)hexanoic acid
  • 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)butanoic acid
  • 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)pentanoic acid

Uniqueness

2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)hexanoic acid is unique due to its specific combination of functional groups and the presence of three iodine atoms, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high-density materials or specific interactions with biological molecules .

Properties

CAS No.

24340-20-3

Molecular Formula

C16H20I3NO4

Molecular Weight

671.05 g/mol

IUPAC Name

2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]hexanoic acid

InChI

InChI=1S/C16H20I3NO4/c1-4-6-7-12(16(22)23)24-15-11(18)8-10(17)14(13(15)19)20(5-2)9(3)21/h8,12H,4-7H2,1-3H3,(H,22,23)

InChI Key

DIIHDKBJJVQEQA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CC)C(=O)C)I)I

Origin of Product

United States

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